molecular formula C15H14N2O3 B11106908 2-hydroxy-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide

Cat. No.: B11106908
M. Wt: 270.28 g/mol
InChI Key: RAOZYDUHKYMJTL-CXUHLZMHSA-N
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Description

2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety linked to a hydroxy-substituted aromatic ring

Preparation Methods

The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial properties and is investigated for its potential use as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on the metal surface, preventing oxidation and degradation .

Comparison with Similar Compounds

2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-10-6-7-11(14(19)8-10)9-16-17-15(20)12-4-2-3-5-13(12)18/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

RAOZYDUHKYMJTL-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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